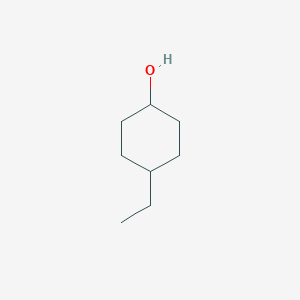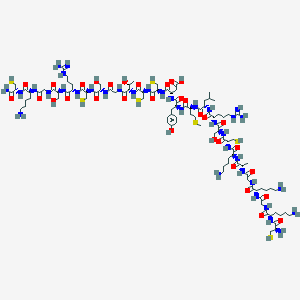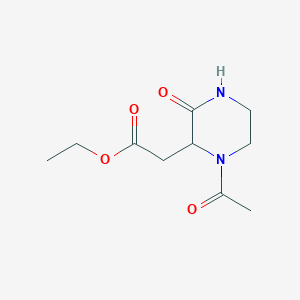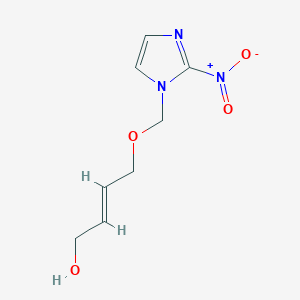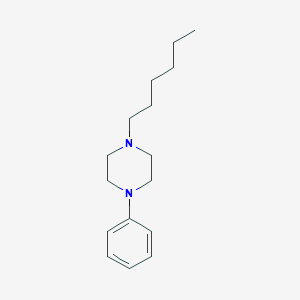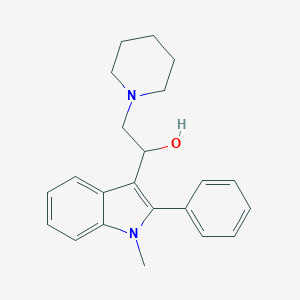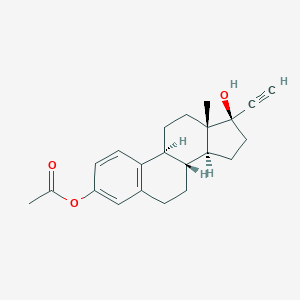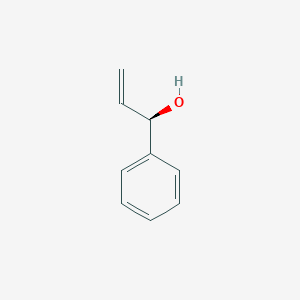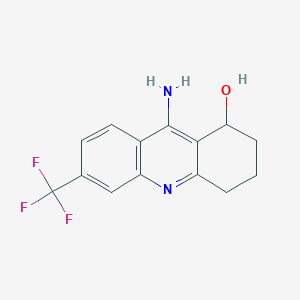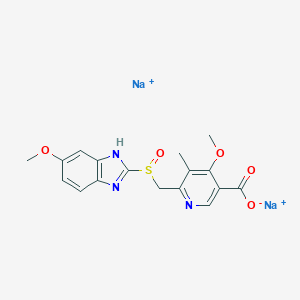
Behenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Behenyl benzoate is a chemical compound that belongs to the class of benzoates. It is a white crystalline powder that is commonly used in the cosmetic industry as an emollient, thickening agent, and lubricant. Apart from its cosmetic applications, behenyl benzoate has also been studied for its potential in scientific research.
Mecanismo De Acción
The mechanism of action of behenyl benzoate is not fully understood. However, it has been suggested that behenyl benzoate may interact with cell membranes and alter their fluidity, leading to increased drug absorption and enhanced transfection efficiency. Behenyl benzoate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the cleavage of cellular proteins and DNA fragmentation.
Efectos Bioquímicos Y Fisiológicos
Behenyl benzoate has been shown to have low toxicity and is generally considered safe for use in cosmetic products. However, the biochemical and physiological effects of behenyl benzoate on human health are not well studied. Some studies have suggested that behenyl benzoate may have anti-inflammatory and antioxidant properties. Behenyl benzoate has also been shown to increase skin hydration and improve skin barrier function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Behenyl benzoate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound. Behenyl benzoate is also stable under a wide range of conditions and can be easily synthesized in large quantities. However, behenyl benzoate has some limitations for lab experiments. It is insoluble in water, which may limit its use in aqueous systems. Behenyl benzoate is also a lipophilic compound, which may limit its use in hydrophilic systems.
Direcciones Futuras
There are several future directions for the study of behenyl benzoate. One potential direction is the development of behenyl benzoate-based drug delivery systems for the treatment of various diseases. Another direction is the study of behenyl benzoate as a potential transfection agent in gene therapy. Behenyl benzoate may also have potential applications in the development of anti-inflammatory and antioxidant agents. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Conclusion:
Behenyl benzoate is a white crystalline powder that has various applications in the cosmetic industry and scientific research. It can be synthesized by the esterification of benzoic acid with behenyl alcohol and has been studied for its potential in drug delivery, gene therapy, and cancer treatment. Behenyl benzoate has low toxicity and is generally considered safe for use in cosmetic products. However, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of behenyl benzoate.
Aplicaciones Científicas De Investigación
Behenyl benzoate has been studied for its potential in various scientific research fields such as drug delivery, gene therapy, and cancer treatment. It has been used as a carrier for lipophilic drugs due to its ability to penetrate the skin and enhance drug absorption. Behenyl benzoate has also been used as a transfection agent in gene therapy to deliver DNA and RNA into cells. In cancer treatment, behenyl benzoate has been studied for its potential to induce apoptosis (cell death) in cancer cells.
Propiedades
Número CAS |
103403-38-9 |
|---|---|
Nombre del producto |
Behenyl benzoate |
Fórmula molecular |
C29H50O2 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
docosyl benzoate |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-31-29(30)28-25-22-21-23-26-28/h21-23,25-26H,2-20,24,27H2,1H3 |
Clave InChI |
IACXYDVFQDGXJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Otros números CAS |
103403-38-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

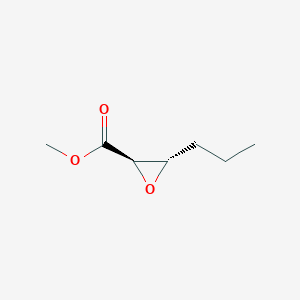
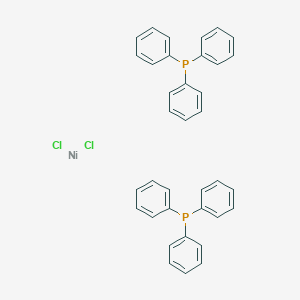
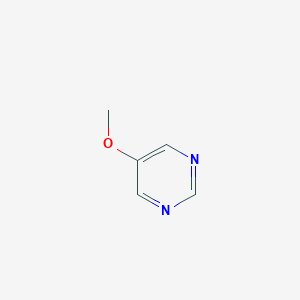
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
